REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH2:7][C:8]([O:10]CC)=[O:9]>[OH-].[Na+]>[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH2:7][C:8]([OH:10])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
after which ether extraction
|
Type
|
EXTRACTION
|
Details
|
Next, acidification was performed with dilute hydrochloric acid and extraction
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(SC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |